PPHP

描述

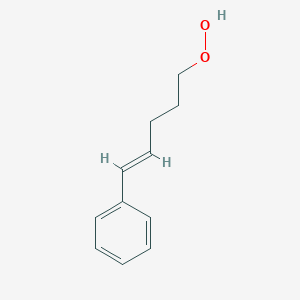

5-Phenyl-4-pentenyl-1-hydroperoxide (PPHP) is an organic compound with the molecular formula C11H14O2. It is a hydroperoxide derivative, characterized by the presence of a hydroperoxide group (-OOH) attached to a pentenyl chain, which is further connected to a phenyl ring. This compound is primarily used as a substrate in biochemical assays to measure peroxidase activity .

准备方法

合成路线和反应条件: PPHP 可以通过 5-苯基-4-戊烯的氢过氧化反应合成。该反应通常涉及在催化剂(如乙酸或硫酸)存在下使用过氧化氢 (H2O2) 作为氢过氧化剂。该反应在受控的温度条件下进行,以确保选择性地形成氢过氧化物基团。

工业生产方法: 在工业环境中,this compound 的生产涉及反应物在反应器中连续流动,在反应器中进行氢过氧化反应。该工艺经过优化,以实现高产率和高纯度的产物。然后,反应混合物进行纯化步骤,包括蒸馏和结晶,以分离纯形式的 this compound。

反应类型:

氧化: this compound 可以发生氧化反应,其中氢过氧化物基团被转化为其他官能团,例如醇或酮。

还原: this compound 中的氢过氧化物基团可以还原形成相应的醇。

取代: this compound 可以参与取代反应,其中氢过氧化物基团被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。

取代: 使用卤素(例如氯、溴)或亲核试剂(例如胺、硫醇)等试剂。

主要形成的产物:

氧化: 形成苯基戊烯酮或苯基戊醇。

还原: 形成苯基戊醇。

取代: 形成具有各种取代基的苯基戊基衍生物。

科学研究应用

Enzyme Catalysis Studies

PPHP derivatives are frequently utilized in enzyme catalysis research. They serve as effective photo-initiators for the release of nucleotides such as ATP and GTP, which are crucial for studying enzyme kinetics. For example:

- ATPase Hydrolysis : Research by Fendler et al. demonstrated that this compound can initiate the hydrolysis of ATP by Na, K-ATPase, allowing for precise measurements of reaction rates .

- GTPase Activation : Du et al. utilized this compound-GTP as a phototrigger for Ras protein–GTPase catalytic hydrolysis, showcasing its effectiveness in rapid nucleotide release .

Signal Transduction Studies

This compound has been instrumental in elucidating signal transduction pathways. Its application in time-resolved absorption spectroscopy and resonance Raman techniques allows researchers to track dynamic changes in enzyme conformations and substrate binding:

- Neural Network Studies : this compound has been employed to understand signal processing in neural networks by enabling spatial resolution tracking of neurotransmitter interactions .

- In Vivo Applications : Studies involving bradykinin and glutamate have demonstrated this compound's role in activating specific receptors within mouse neuroreceptor stimulation experiments, providing insights into auditory system functions .

Gene Expression Regulation

The use of this compound in regulating gene expression has shown promising results, particularly in controlling polynucleotide selectivity:

- PCR Regulation : Photoremovable caged compounds like this compound have been explored for their potential to regulate polymerase chain reactions (PCR) and gene expression with varying degrees of success .

- Controlled Release : The ability of this compound to provide temporal control over functional group exposure is advantageous for systematic investigations into gene regulation mechanisms .

Case Study 1: Enzyme Kinetics

In a study focused on enzyme kinetics, researchers utilized this compound to facilitate the rapid release of ATP during catalytic reactions. This allowed them to measure the initial rates of enzyme activity with high precision, revealing critical insights into the mechanisms underlying enzyme function.

Case Study 2: Neurotransmitter Activation

Another significant application involved using this compound to activate neurotransmitter receptors in live animal models. By employing light to trigger the release of bradykinin, researchers could observe real-time responses within neural circuits, contributing to a better understanding of synaptic transmission dynamics.

Comparative Analysis of PPGs

The following table compares this compound with other commonly used photoremovable protecting groups (PPGs):

| Property | p-Hydroxyphenacyl (this compound) | o-Nitrobenzyl (o-NB) | o-Nitrophenylethyl (o-NPE) |

|---|---|---|---|

| Release Rate | Fast | Moderate | Slow |

| Biological Compatibility | High | Moderate | Low |

| Application Versatility | High | Low | Moderate |

| Photochemical Stability | High | Moderate | High |

作用机制

PPHP 通过与过氧化物酶的相互作用发挥其作用。this compound 中的氢过氧化物基团被过氧化物酶还原,导致形成相应的醇。 该还原过程涉及电子从酶转移到氢过氧化物基团,导致生成反应性中间体,这些中间体可以进一步参与各种生化反应 .

This compound 的分子靶标包括过氧化物酶的活性位点,在活性位点,氢过氧化物基团发生还原。该过程中涉及的途径是细胞中更广泛的氧化应激反应机制的一部分。

相似化合物的比较

叔丁基氢过氧化物: 与 PPHP 不同,叔丁基氢过氧化物在氢过氧化物上连接了一个叔丁基。它通常用作有机合成中的氧化剂。

枯烯氢过氧化物: 该化合物在氢过氧化物上连接了一个枯烯(异丙苯)基团。它用于生产苯酚和丙酮。

This compound 的独特性: This compound 的苯基戊烯基结构在生化测定中提供了独特的反应性和选择性,使其成为涉及过氧化物酶和氧化应激研究的研究应用中的宝贵工具 .

生物活性

Pseudopseudohypoparathyroidism (PPHP) is a genetic condition that presents with some features similar to pseudohypoparathyroidism (PHP) but without the associated hormonal deficiencies. This article explores the biological activity of this compound, focusing on its genetic underpinnings, physiological manifestations, and implications for clinical practice.

Overview of this compound

This compound is characterized by a normal response to parathyroid hormone (PTH) despite the presence of Albright's hereditary osteodystrophy (AHO) features. Individuals with this compound exhibit phenotypic traits such as short stature, obesity, round face, and brachydactyly without the hypocalcemia or elevated PTH levels typically seen in PHP patients. The condition is inherited in an autosomal dominant manner and is often linked to mutations affecting the Gs alpha subunit of the stimulatory G protein involved in PTH signaling.

Genetic Basis

The genetic basis of this compound has been extensively studied, particularly regarding mutations in the GNAS gene, which encodes the Gs alpha protein. Research indicates that while individuals with PHP often have inactivating mutations in Gs alpha, those with this compound typically do not exhibit these mutations but may carry other genetic variations that affect the expression or function of this protein.

Table 1: Genetic Mutations Associated with this compound

| Mutation Type | Gene | Impact on Function | Inheritance Pattern |

|---|---|---|---|

| Inactivating | GNAS | Reduced Gs alpha activity | Autosomal dominant |

| Missense | GNAS | Altered protein function | Autosomal dominant |

| None | - | Normal function | - |

Hormonal Response

Studies have demonstrated that individuals with this compound have a normal biological response to PTH despite exhibiting AHO features. For instance, one case study noted that a patient with familial AHO presented with hypocalcemia but had normal PTH levels and responses to PTH administration, suggesting an intact signaling pathway despite phenotypic manifestations . This indicates that while the physical traits associated with AHO are present, the underlying hormonal mechanisms remain functional.

Case Studies Highlighting Biological Activity

- Familial AHO Case Study : A family spanning three generations exhibited typical AHO features but maintained normal Gs alpha activity. This study highlighted that hypocalcemia could occur even in the absence of PHP, emphasizing the need for thorough evaluations in similar cases .

- Transcriptional Profiling Study : Research utilizing transcriptional profiling has shown that structurally related chemicals can elicit similar biological responses across various cell types. Notably, parabens and their analogs demonstrated significant transcriptional similarities, which could be relevant for understanding how similar mechanisms might operate in conditions like this compound .

Implications for Clinical Practice

The understanding of this compound's biological activity has significant implications for diagnosis and treatment. Clinicians must differentiate between PHP and this compound to avoid unnecessary treatments aimed at correcting hormonal deficiencies that do not exist in this compound patients. Genetic counseling may also be beneficial for families affected by this condition to understand inheritance patterns and associated risks.

属性

IUPAC Name |

[(E)-5-hydroperoxypent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIOKTOYAPHO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044913 | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-71-4, 87864-20-8 | |

| Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87864-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。